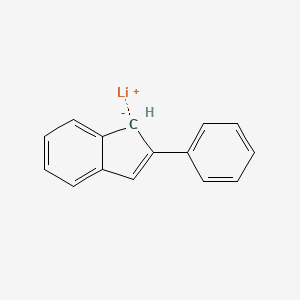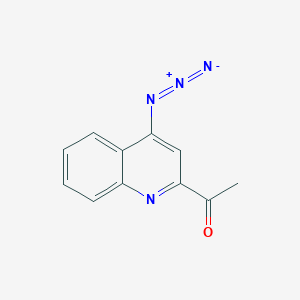
1-(4-Azidoquinolin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Azidoquinolin-2-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by the presence of an azido group at the 4-position of the quinoline ring
Méthodes De Préparation
The synthesis of 1-(4-Azidoquinolin-2-yl)ethan-1-one typically involves the reaction of 4-chloroquinoline with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Azidoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanone moiety, forming corresponding carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include copper catalysts for triazole formation, palladium catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and carboxylic acids, respectively.
Applications De Recherche Scientifique
1-(4-Azidoquinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and photophysical properties, which are of interest in the development of sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-(4-Azidoquinolin-2-yl)ethan-1-one largely depends on its application. In medicinal chemistry, the compound’s azido group can interact with biological targets through click chemistry, forming stable triazole linkages with alkyne-functionalized biomolecules . This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Azidoquinolin-2-yl)ethan-1-one can be compared with other azido-substituted quinolines and related compounds:
1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one: This compound has hydroxyl groups instead of an azido group, leading to different reactivity and applications.
Quinoxaline Derivatives: These compounds, such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, share a similar quinoline core but differ in their substituents, affecting their chemical properties and uses.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and enables its use in click chemistry applications, setting it apart from other quinoline derivatives.
Propriétés
Numéro CAS |
114935-74-9 |
|---|---|
Formule moléculaire |
C11H8N4O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
1-(4-azidoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H8N4O/c1-7(16)10-6-11(14-15-12)8-4-2-3-5-9(8)13-10/h2-6H,1H3 |
Clé InChI |
JBCGCQIGZYOFAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=CC=CC=C2C(=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
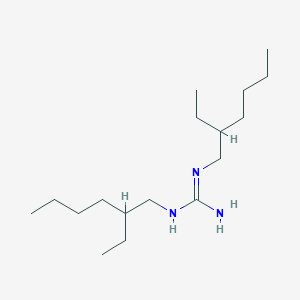

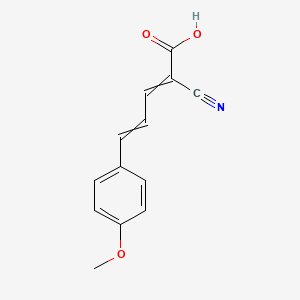
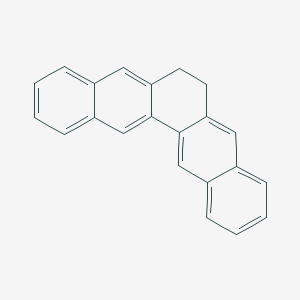
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
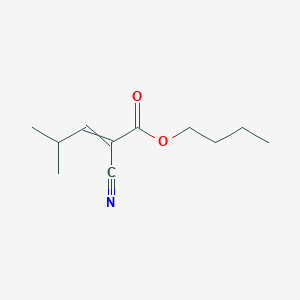
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
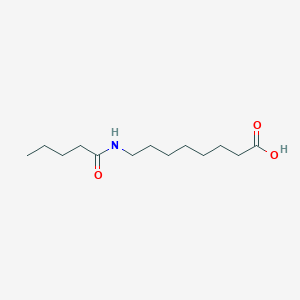
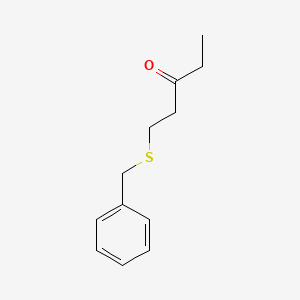

![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
